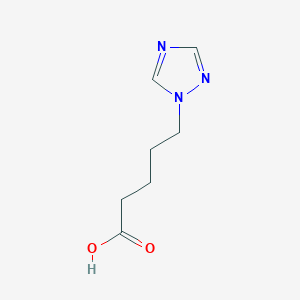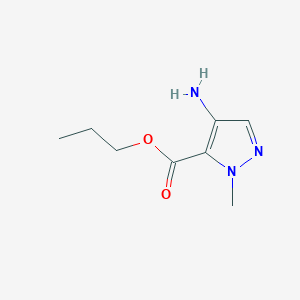
7-fluoro-2,3-dihydro-1H-indene-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position of the indene ring system. The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making fluorinated compounds valuable in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:
Cyclization: The formation of the indene ring system can be accomplished through intramolecular cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the carbonation of organometallic intermediates.
Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and catalyst choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its fluorinated structure.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid can be compared with other similar compounds, such as:
2,3-Dihydro-1H-indene-4-carboxylic acid: Lacks the fluorine atom, resulting in different biological activity and stability.
7-Fluoroindole-2-carboxylic acid: Contains an indole ring instead of an indene ring, leading to different chemical and biological properties.
7-Fluoro-1H-indene-4-carboxylic acid: Similar structure but lacks the dihydro modification, affecting its reactivity and applications.
The uniqueness of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid lies in its specific fluorination pattern and the presence of both the indene ring and carboxylic acid group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9FO2 |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2,(H,12,13) |
InChI-Schlüssel |
AZKUDPSBVUSUAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


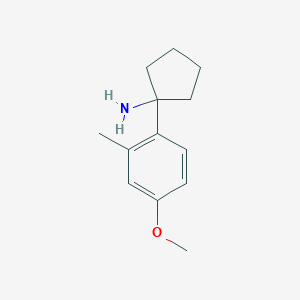


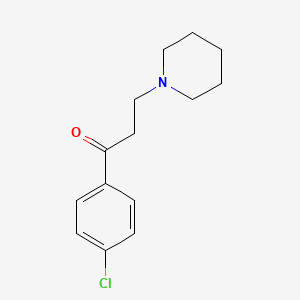

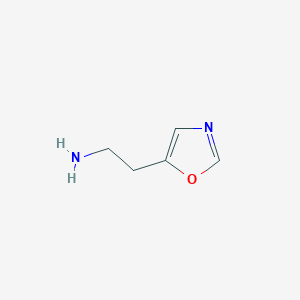
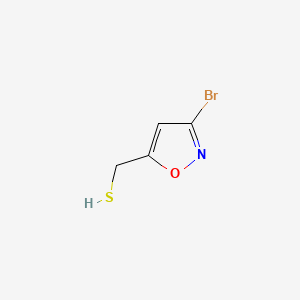

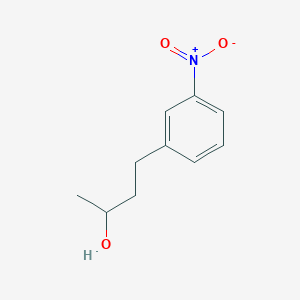
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)

